REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[Cl:4][CH2:5][C:6]([CH3:11])([CH3:10])[C:7](Cl)=[O:8]>O.[OH-].[Na+]>[Cl:4][CH2:5][C:6]([CH3:11])([CH3:10])[C:7]([NH:2][OH:3])=[O:8] |f:0.1,4.5|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This yellow slurry is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to 20°-25° C.
|
Type
|
CUSTOM
|
Details
|
a reaction pot temperature <30° C
|
Type
|
ADDITION
|
Details
|
The total addition time
|
Type
|
EXTRACTION
|
Details
|
The hydroxamic acid is extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
washed with water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 46.3 g of the title compound as a yellow solid
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCC(C(=O)NO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |